N-(3-chloro-4-fluorophenyl)ethanesulfonamide chemical structure
N-(3-chloro-4-fluorophenyl)ethanesulfonamide chemical structure
Topic: N-(3-chloro-4-fluorophenyl)ethanesulfonamide Chemical Structure Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
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Executive Summary
N-(3-chloro-4-fluorophenyl)ethanesulfonamide (CAS: 438608-08-3 ) is a specialized sulfonamide derivative utilized primarily as a pharmacophore fragment and intermediate in medicinal chemistry.[1] Characterized by a halogenated aniline core coupled with an ethanesulfonyl moiety, this compound serves as a critical building block in the synthesis of kinase inhibitors and other bioactive small molecules. Its structural features—specifically the 3-chloro-4-fluoro substitution pattern—impart unique metabolic stability and lipophilic properties essential for optimizing drug-target interactions.
This guide provides a comprehensive technical analysis of the compound's chemical identity, synthesis protocols, physicochemical properties, and applications in drug discovery.
Chemical Identity & Structural Analysis[1][3]
Nomenclature and Identifiers[1]
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IUPAC Name: N-(3-chloro-4-fluorophenyl)ethanesulfonamide[1]
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CAS Registry Number: 438608-08-3[1]
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Molecular Formula: C₈H₉ClFNO₂S
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Molecular Weight: 237.68 g/mol
Structural Representation
The molecule consists of a 3-chloro-4-fluoroaniline scaffold sulfonylated at the nitrogen atom by an ethanesulfonyl group.
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SMILES: CCS(=O)(=O)Nc1ccc(F)c(Cl)c1
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InChI Key: (Predicted based on structure) JVUSVLUQMXGABO-UHFFFAOYSA-N (Analogous)
Physicochemical Properties (Calculated)
| Property | Value | biological Relevance |
| LogP (Octanol/Water) | ~2.45 | Optimal for oral bioavailability (Lipinski compliant). |
| pKa (Sulfonamide NH) | ~10.2 | Weakly acidic; exists primarily as neutral species at physiological pH. |
| H-Bond Donors | 1 (NH) | Critical for binding site interactions (e.g., hinge region of kinases). |
| H-Bond Acceptors | 3 (O=S=O, F) | Sulfonyl oxygens and fluorine atom act as acceptors. |
| Rotatable Bonds | 2 | Low flexibility suggests good entropic binding favorability. |
| Topological Polar Surface Area (TPSA) | ~46 Ų | Indicates good membrane permeability. |
Synthetic Pathways & Experimental Protocols
The synthesis of N-(3-chloro-4-fluorophenyl)ethanesulfonamide follows a nucleophilic substitution mechanism (sulfonylation) under anhydrous conditions.
Reaction Mechanism
The reaction involves the nucleophilic attack of the aniline nitrogen (3-chloro-4-fluoroaniline) on the electrophilic sulfur atom of ethanesulfonyl chloride. A base (typically Pyridine or Triethylamine) is required to scavenge the liberated HCl and drive the equilibrium forward.
Figure 1: Mechanistic pathway for the sulfonylation of 3-chloro-4-fluoroaniline.
Detailed Experimental Protocol
Objective: Synthesis of N-(3-chloro-4-fluorophenyl)ethanesulfonamide on a 10 mmol scale.
Reagents:
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3-Chloro-4-fluoroaniline (1.46 g, 10.0 mmol)
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Ethanesulfonyl chloride (1.42 g, 11.0 mmol, 1.1 eq)
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Pyridine (1.58 g, 20.0 mmol, 2.0 eq) OR Triethylamine (TEA) in Dichloromethane (DCM).
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Solvent: Anhydrous Dichloromethane (DCM) (20 mL).
Procedure:
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Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 3-chloro-4-fluoroaniline (10 mmol) in anhydrous DCM (20 mL).
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Base Addition: Add Pyridine (20 mmol) to the solution. Cool the mixture to 0°C using an ice bath.
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Addition of Electrophile: Dropwise add ethanesulfonyl chloride (11 mmol) over 10 minutes. The reaction is exothermic; maintain temperature < 5°C.
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Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor progress via TLC (Hexane:EtOAc 3:1).
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Quenching: Quench the reaction by adding 1M HCl (20 mL) to neutralize excess base and solubilize pyridinium salts.
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Extraction: Separate the organic layer. Extract the aqueous layer once with DCM (10 mL).
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Washing: Wash combined organics with Sat. NaHCO₃ (20 mL) followed by Brine (20 mL).
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Drying & Concentration: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude sulfonamide.
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Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient) if high purity (>98%) is required.
Characterization Data (Expected)
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¹H NMR (400 MHz, CDCl₃): δ 7.45 (dd, 1H, Ar-H), 7.20 (m, 1H, Ar-H), 7.10 (t, 1H, Ar-H), 6.80 (s, br, 1H, NH), 3.10 (q, J=7.4 Hz, 2H, CH₂), 1.40 (t, J=7.4 Hz, 3H, CH₃).
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MS (ESI): m/z 238.0 [M+H]⁺; Characteristic chlorine isotope pattern (3:1 ratio of M:M+2).
Medicinal Chemistry Context
Structural Activity Relationship (SAR)
This molecule serves as a robust scaffold in drug design, particularly for:
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Kinase Inhibition: The 3-chloro-4-fluoroaniline motif is a "privileged structure" found in EGFR and VEGFR inhibitors (e.g., Gefitinib analogs). The halogen substitution blocks metabolic oxidation at the para- and meta-positions, increasing half-life.
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Bioisosterism: The sulfonamide group (-SO₂NH-) acts as a non-classical isostere of the amide bond (-CONH-). It introduces a tetrahedral geometry (vs. planar amide) and distinct hydrogen bonding capabilities, often improving potency against enzymes requiring a transition-state mimic.
Metabolic Stability
The Fluorine at the 4-position blocks para-hydroxylation by Cytochrome P450 enzymes, a common metabolic clearance pathway for anilines. The Chlorine at the 3-position adds lipophilicity and steric bulk, often improving selectivity by filling hydrophobic pockets in the target protein.
Figure 2: Workflow for utilizing N-(3-chloro-4-fluorophenyl)ethanesulfonamide in Fragment-Based Drug Discovery (FBDD).
Safety & Handling
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Hazard Classification: Irritant (Skin/Eye/Respiratory).
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Precursor Hazard: 3-Chloro-4-fluoroaniline is toxic if swallowed or inhaled and can cause methemoglobinemia. Ethanesulfonyl chloride is corrosive and a lachrymator.
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Handling: Perform all synthesis steps in a fume hood. Wear nitrile gloves and safety goggles.
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Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis.
References
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ChemicalBook. (2023). N-(3-chloro-4-fluorophenyl)ethanesulfonamide Product Properties. Retrieved from
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BenchChem. (2025).[2] 3-Chloro-4-fluoroaniline: Synthesis and Properties. Retrieved from
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National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 367-21-5 (3-Chloro-4-fluoroaniline). Retrieved from
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Organic Syntheses. (Coll. Vol. 1). General Procedures for Sulfonylation of Amines. John Wiley & Sons. Retrieved from
